molecular formula C13H18O2 B1243491 3,4-Dehydrotheaspirone

3,4-Dehydrotheaspirone

Cat. No.: B1243491
M. Wt: 206.28 g/mol
InChI Key: AYFBPOLMXLMEPR-GXFFZTMASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dehydrotheaspirone is a naturally occurring spirocyclic terpenoid compound first isolated from plants such as Laumoniera bruceadelpha and Uncaria rhynchophylla (钩藤叶) . Structurally, it features a bicyclic framework with a conjugated enone system (α,β-unsaturated ketone) and a spiro-linked oxaspiro[4.5]decane core. This compound has garnered attention due to its diverse biological activities, including:

  • Antiplasmodial Activity: Inhibits Plasmodium falciparum growth with IC₅₀ values in the micromolar range .
  • Anti-Inflammatory Effects: Suppresses nitric oxide (NO) production in LPS-induced macrophages (IC₅₀: 1.1–31.9 μM) .
  • Antiproliferative Activity: Exhibits cytotoxicity against cancer cell lines (HeLa, A-549, and MCF-7) .
  • Occurrence: Found in medicinal plants like Chelidonium majus (Papaveraceae) and Mallotus cochinchinensis .

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

(2S,5S)-2,6,6,10-tetramethyl-1-oxaspiro[4.5]deca-3,9-dien-8-one

InChI

InChI=1S/C13H18O2/c1-9-7-11(14)8-12(3,4)13(9)6-5-10(2)15-13/h5-7,10H,8H2,1-4H3/t10-,13+/m0/s1

InChI Key

AYFBPOLMXLMEPR-GXFFZTMASA-N

Isomeric SMILES

C[C@H]1C=C[C@@]2(O1)C(=CC(=O)CC2(C)C)C

Canonical SMILES

CC1C=CC2(O1)C(=CC(=O)CC2(C)C)C

Synonyms

3,4-dehydrotheaspirone

Origin of Product

United States

Comparison with Similar Compounds

3,4-Dehydrotheaspirone belongs to a class of spirocyclic terpenoids and shares structural and functional similarities with several related compounds. Below is a detailed comparison:

Structural Analogues
Compound Name Structural Features Source Key Differences from this compound
8,9-Dehydrotheaspirone Double bond at C8–C9 instead of C3–C4 White-fleshed nectarines Altered double bond position affects reactivity and bioactivity.
Loliolide Monocyclic lactone with a similar enone system Marine algae, Chelidonium majus Lacks spirocyclic structure; reduced antiplasmodial potency.
NTCT (N-trans-Caffeoyltyramine) Phenolic amide with cinnamoyltyramine backbone Laumoniera bruceadelpha Non-terpenoid; distinct mechanism in NO inhibition (IC₅₀: ~1.1 μM vs. This compound’s IC₅₀: 31.9 μM) .
Bioactivity Comparison
Compound Antiplasmodial IC₅₀ (μM) Anti-Inflammatory IC₅₀ (μM) Antiproliferative Activity (Cell Lines)
This compound 1.1–31.9 1.1–31.9 HeLa, A-549, MCF-7
Decarboxyportentol Acetate 2.5–5.0 Not reported Not tested
Chelidonine >50 >50 Moderate activity
8,9-Dehydrotheaspirone Not reported Not reported Precursor in nectarine aroma synthesis

Key Findings :

  • This compound demonstrates broader bioactivity than its structural analogue 8,9-dehydrotheaspirone , which is primarily a flavor precursor .
  • Compared to NTCT, this compound shows weaker NO inhibition but superior antiplasmodial effects .
  • Decarboxyportentol acetate , a co-metabolite in Laumoniera bruceadelpha, exhibits stronger antiplasmodial activity (IC₅₀: 2.5–5.0 μM) but lacks anti-inflammatory properties .
Mechanistic Insights
  • Antiplasmodial Selectivity : Unlike decarboxyportentol acetate , which targets heme crystallization in Plasmodium, this compound’s mode of action remains understudied but may involve mitochondrial disruption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.